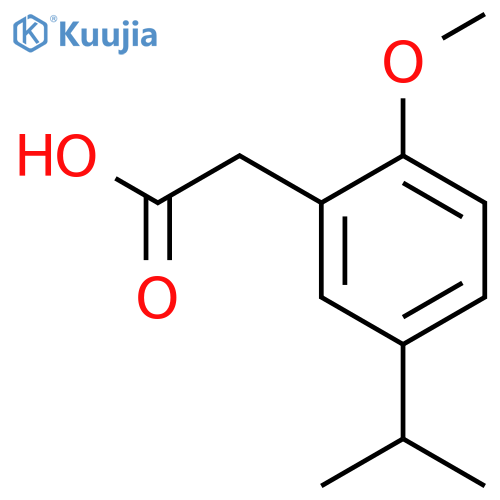Cas no 383135-03-3 ((5-Isopropyl-2-methoxyphenyl)acetic acid)

383135-03-3 structure
商品名:(5-Isopropyl-2-methoxyphenyl)acetic acid
CAS番号:383135-03-3
MF:C12H16O3
メガワット:208.253643989563
CID:3111751
(5-Isopropyl-2-methoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (5-Isopropyl-2-methoxyphenyl)acetic acid
-
計算された属性
- せいみつぶんしりょう: 208.11
- どういたいしつりょう: 208.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
(5-Isopropyl-2-methoxyphenyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I872780-1g |
(5-Isopropyl-2-methoxyphenyl)acetic Acid |
383135-03-3 | 1g |
$ 325.00 | 2022-06-02 | ||
| 1PlusChem | 1P00I823-100mg |
(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 100mg |
$64.00 | 2024-05-03 | |
| A2B Chem LLC | AI49451-250mg |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 250mg |
$86.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-1g |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 98% | 1g |
¥2611.00 | 2024-05-16 | |
| eNovation Chemicals LLC | Y1212167-5g |
2-(5-isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 5g |
$1250 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1212167-5g |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 95% | 5g |
$1250 | 2024-07-23 | |
| TRC | I872780-500mg |
(5-Isopropyl-2-methoxyphenyl)acetic Acid |
383135-03-3 | 500mg |
$ 282.00 | 2023-04-15 | ||
| Aaron | AR00I8AF-100mg |
(5-Isopropyl-2-methoxyphenyl)acetic Acid |
383135-03-3 | 95% | 100mg |
$87.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-100mg |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 98% | 100mg |
¥647.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-250mg |
2-(5-Isopropyl-2-methoxyphenyl)acetic acid |
383135-03-3 | 98% | 250mg |
¥1114.00 | 2024-05-16 |
(5-Isopropyl-2-methoxyphenyl)acetic acid 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
383135-03-3 ((5-Isopropyl-2-methoxyphenyl)acetic acid) 関連製品
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
